![molecular formula C13H9F3 B14269061 Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-28-3](/img/structure/B14269061.png)
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is an organic compound with the molecular formula C13H9F3 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group attached to an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- typically involves the reaction of naphthalene with trifluoromethyl-containing reagents under specific conditions. One common method is the reaction of naphthalene with trifluoromethyl vinyl ether in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of Naphthalene, 1-[1-(trifluoromethyl)ethyl]-.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the ethenyl group.
1-Fluoronaphthalene: Contains a fluorine atom instead of the trifluoromethyl group.
1-Bromo-2-trifluoromethyl-naphthalene: Contains a bromine atom in addition to the trifluoromethyl group.
Uniqueness
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both the trifluoromethyl and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
136476-28-3 |
|---|---|
Molekularformel |
C13H9F3 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
1-(3,3,3-trifluoroprop-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C13H9F3/c1-9(13(14,15)16)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2 |
InChI-Schlüssel |
YVWPIJHHIAXGAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
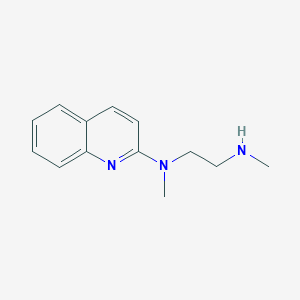
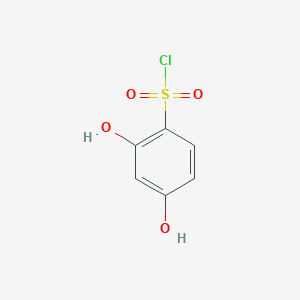
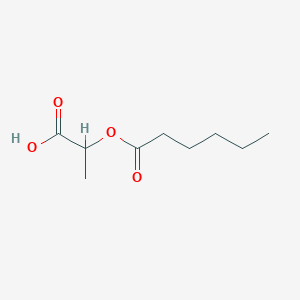
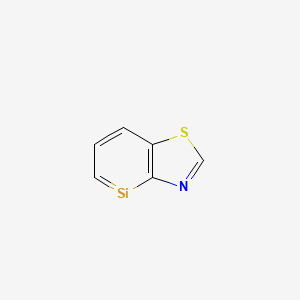
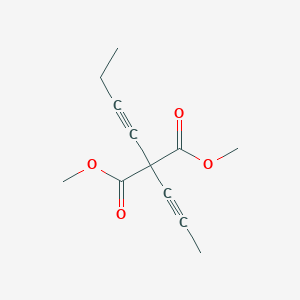
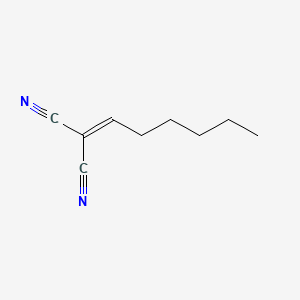
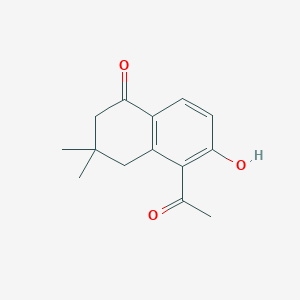
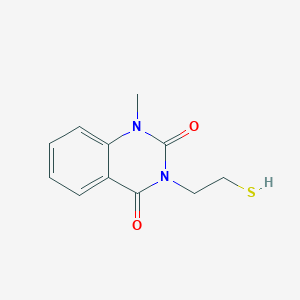
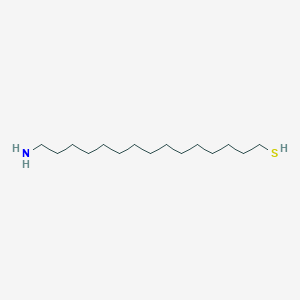
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
